molecular formula C11H8BrF2NO2 B1414439 Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate CAS No. 1807020-63-8

Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate

Cat. No.: B1414439
CAS No.: 1807020-63-8
M. Wt: 304.09 g/mol
InChI Key: CKPZCJNJWDGPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate is a chemical compound with the molecular formula C11H8BrF2NO2 and a molecular weight of 304.09 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate typically involves multi-step organic synthesis. One common method includes the bromination of a suitable benzoate precursor followed by cyano and difluoromethyl group introduction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed:

  • Substitution reactions can yield various substituted benzoates.
  • Reduction reactions can produce amine derivatives.
  • Oxidation reactions can lead to the formation of carboxylic acids or other oxidized products .

Scientific Research Applications

Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate can be compared with other similar compounds such as:

  • Ethyl 3-bromo-4-cyano-2-(difluoromethyl)benzoate
  • Mthis compound
  • Ethyl 4-bromo-3-cyano-2-(trifluoromethyl)benzoate

These compounds share similar structural features but differ in the position of substituents or the nature of the functional groups.

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)6-3-4-8(12)7(5-15)9(6)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPZCJNJWDGPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.